6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its quinolinone structure, which is a bicyclic compound containing a nitrogen atom.
Preparation Methods
The synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 3,4-dimethoxyaniline with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various substituted quinolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:
4-Hydroxy-2-quinolinone: Known for its pharmaceutical applications.
6,7-Dimethoxy-4-quinolinone: Studied for its biological activities.
2-Methyl-4-quinolinone: Used in various chemical syntheses.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-dimethoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLTMTZQPZCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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